molecular formula C12H14F2O2 B13677316 (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol

Cat. No.: B13677316
M. Wt: 228.23 g/mol
InChI Key: PDDRHFIJIAPCHX-UHFFFAOYSA-N
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Description

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol (CAS: 177200-76-9) is a fluorinated cyclopropane derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions, a benzyloxymethyl group at the 1-position, and a hydroxymethyl group. This compound is a critical intermediate in synthesizing Montelukast, a leukotriene receptor antagonist used to treat asthma and allergies . Its SMILES representation is OCC1(COCc2ccccc2)CC1, and it is typically stored at +4°C to +5°C in neat form .

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

[2,2-difluoro-1-(phenylmethoxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C12H14F2O2/c13-12(14)7-11(12,8-15)9-16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2

InChI Key

PDDRHFIJIAPCHX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CO)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol typically involves the following key steps:

  • Formation of the geminal difluorocyclopropane core.
  • Introduction of the benzyloxy methyl substituent.
  • Functional group manipulations to yield the hydroxymethyl moiety.

Synthesis of Gem-Difluorocyclopropane Core

A common approach to synthesize gem-difluorocyclopropane derivatives involves the cyclopropenation of alkynes using trifluoromethyltrimethylsilane (TMSCF3) and sodium iodide in tetrahydrofuran (THF) under heating conditions. This method was reported in a cobalt-catalyzed stereoselective synthesis study, where an alkyne substrate was converted to gem-difluorocyclopropene intermediates, which are sensitive to acidic conditions and require careful purification and storage at low temperatures (-20 °C) to prevent decomposition.

Reaction conditions:

Reagent/Condition Details
Alkyne 10 mmol
Trifluoromethyltrimethylsilane (TMSCF3) 15 mmol
Sodium iodide (NaI) 20 mmol
Solvent Tetrahydrofuran (THF), 10 mL
Temperature 110 °C
Time 12 hours

After reaction, the mixture is cooled, filtered, solvent removed, and the residue purified via silica gel chromatography to isolate the gem-difluorocyclopropene intermediate.

Introduction of Benzyloxy Methyl Group

The benzyloxy methyl substituent is introduced by nucleophilic substitution reactions involving benzyl-protected alcohol derivatives and halogenated intermediates. For example, the reaction of a suitable halogenated cyclopropane intermediate with benzyl alcohol or benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) is a typical method.

Typical reaction conditions:

Reagent/Condition Details
Halogenated cyclopropane intermediate 1 equivalent
Benzyl alcohol or benzyl bromide 1.1 equivalents
Base Potassium carbonate or sodium hydride
Solvent Dimethylformamide (DMF)
Temperature 20–80 °C
Time Several hours (e.g., 12 h)

This step results in the formation of the benzyloxy methyl-substituted difluorocyclopropane intermediate.

Conversion to Hydroxymethyl Derivative

The final transformation to the methanol derivative involves reduction or hydrolysis steps depending on the precursor functionalities. For example, reduction of an ester or aldehyde intermediate to the corresponding alcohol can be achieved using sodium borohydride or lithium aluminum hydride under controlled conditions. Alternatively, hydrolysis of protecting groups or functional group interconversions may be employed.

Purification and Characterization

Purification of the final compound is typically done by silica gel chromatography using appropriate eluents such as hexanes and ethyl acetate mixtures. The compound is sensitive to acidic conditions; thus, neutral or slightly basic conditions are preferred during purification.

Characterization includes:

  • Proton nuclear magnetic resonance spectroscopy (¹H NMR)
  • Fluorine nuclear magnetic resonance spectroscopy (¹⁹F NMR)
  • Carbon nuclear magnetic resonance spectroscopy (¹³C NMR)
  • High-resolution mass spectrometry (HRMS)
  • High-performance liquid chromatography (HPLC) for purity and stereoisomer separation

These techniques confirm the structure and purity of the final product.

Summary Table of Preparation Steps

Step Number Transformation Reagents/Conditions Yield/Notes
1 Alkyne to gem-difluorocyclopropene TMSCF3, NaI, THF, 110 °C, 12 h Moderate yield (~30%)
2 Nucleophilic substitution with benzyl group Benzyl bromide/alcohol, K2CO3, DMF, 20–80 °C Efficient substitution
3 Reduction/hydrolysis to hydroxymethyl NaBH4 or LiAlH4, appropriate solvent High yield, sensitive to acid
4 Purification and characterization Silica gel chromatography, NMR, HRMS Compound sensitive to acid, store at -20 °C

Research Results and Notes

  • The gem-difluorocyclopropene intermediates are acid-sensitive and require careful handling to prevent decomposition during purification.
  • The use of bases such as potassium carbonate or sodium hydride facilitates nucleophilic substitution to introduce the benzyloxy methyl group efficiently.
  • The final hydroxymethyl derivative is typically isolated as a white solid with confirmed purity by chromatographic and spectroscopic methods.
  • Reaction temperatures and solvent choices are critical for optimizing yields and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield different alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the production of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups/Substituents
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol C₁₂H₁₆O₂ 192.25 177200-76-9 Benzyloxymethyl, hydroxymethyl, 2,2-difluoro
(2,2-Difluorocyclopropyl)methanol C₄H₆F₂O 108.09 509072-57-5 Hydroxymethyl, 2,2-difluoro
(2,2-Difluoro-1-methylcyclopropyl)methanol C₅H₈F₂O 122.11 128230-72-8 Methyl, hydroxymethyl, 2,2-difluoro
((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol C₁₂H₁₆O₂ 192.25 142096-80-8 Benzyloxymethyl, hydroxymethyl (stereospecific R,R-configuration)
(S)-(1-((Dimethylamino)methyl)-2,2-difluorocyclopropyl)methanol C₇H₁₃F₂NO 165.18 2852766-23-3 Dimethylaminomethyl, hydroxymethyl, 2,2-difluoro

Key Observations :

  • The benzyloxymethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler derivatives like (2,2-difluorocyclopropyl)methanol .
  • The stereospecific isomer (CAS 142096-80-8) shares the same molecular formula but differs in spatial arrangement, which may influence biological activity .
  • The dimethylamino-substituted derivative (CAS 2852766-23-3) introduces a basic nitrogen, altering solubility and reactivity .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

  • Lipophilicity: The benzyloxymethyl group increases logP compared to (2,2-difluorocyclopropyl)methanol, making the target compound more hydrophobic .
  • Boiling/Melting Points: The dimethylamino derivative (CAS 2852766-23-3) has a predicted boiling point of 175.9±10.0°C, while simpler fluorinated cyclopropanes like (2,2-difluorocyclopropyl)methanol likely have lower boiling points due to reduced molecular weight .
  • Solubility : The hydroxymethyl group in all compounds confers moderate polarity, but bulkier substituents (e.g., benzyloxymethyl) may reduce aqueous solubility .

Stability and Handling

  • Storage: The target compound requires refrigeration (+4°C to +5°C), while simpler derivatives like (2,2-difluorocyclopropyl)methanol may tolerate room temperature storage .
  • Reactivity : Fluorine atoms enhance electronegativity and stability, but the benzyl ether group introduces sensitivity to acidic or reductive conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-((benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol, and how can stereochemical purity be ensured?

  • Methodology : Cyclopropane derivatives are typically synthesized via [2+1] cycloaddition or ring-closing metathesis. For fluorinated analogs, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are employed. Stereochemical control requires chiral auxiliaries or asymmetric catalysis, with characterization via chiral HPLC or X-ray crystallography . Post-synthesis, purity (>95%) is validated using HPLC and NMR .

Q. How should solubility and storage conditions be optimized for this compound in experimental settings?

  • Methodology : Solubility screening in DMSO, methanol, or ethanol is recommended. For aqueous solutions, co-solvents like Tween-80 (≤1%) or cyclodextrins can enhance solubility. Storage at RT (room temperature) or 2–8°C (for long-term stability) in inert atmospheres minimizes degradation. Stability should be monitored via periodic LC-MS analysis .

Q. What analytical techniques are critical for characterizing structural and functional groups in this compound?

  • Methodology :

  • NMR : ¹H/¹³C/¹⁹F NMR confirms cyclopropane geometry, fluorine substitution, and benzyloxy-methyl group orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of difluorocyclopropane in modulating biological or catalytic activity?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) predict electronic effects of difluorination on cyclopropane ring strain and reactivity .
  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in catalytic cycles or enzyme inhibition assays .

Q. What experimental designs are appropriate for assessing environmental persistence and ecotoxicological impacts of this compound?

  • Methodology :

  • Environmental Fate Studies : Use OECD 308/309 guidelines to measure hydrolysis, photolysis, and biodegradation in water/soil systems. Monitor metabolites via GC-MS or LC-QTOF .
  • Ecotoxicology : Acute/chronic toxicity assays in model organisms (e.g., Daphnia magna or zebrafish) under OECD 202/203 protocols. Measure LC₅₀/EC₅₀ values and biomarker responses (e.g., oxidative stress) .

Q. How can researchers resolve contradictions in stability data across different experimental conditions?

  • Methodology :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and analyze degradation pathways via LC-MS/MS.
  • Statistical DOE : Use factorial designs to isolate variables (e.g., pH, light exposure) contributing to instability .

Q. What strategies are effective for regioselective functionalization of the benzyloxymethyl group in complex syntheses?

  • Methodology :

  • Protection/Deprotection : Temporarily protect hydroxyl groups with TBS (tert-butyldimethylsilyl) or benzyl ethers to direct reactivity .
  • Cross-Coupling : Utilize Suzuki-Miyaura or Sonogashira reactions for aryl/alkyne additions, ensuring regiocontrol via palladium catalysts .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodology :

  • Interlaboratory Comparison : Share samples with independent labs for reproducibility checks.
  • Multivariate Analysis : Apply PCA (principal component analysis) to NMR datasets to identify outlier batches or contamination .

Q. What advanced techniques address low yields in fluorinated cyclopropane synthesis?

  • Methodology :

  • Flow Chemistry : Improve heat/mass transfer in exothermic fluorination steps.
  • In Situ Monitoring : Use ReactIR or PAT (process analytical technology) to optimize reaction parameters in real time .

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